Stattic

Overview

Description

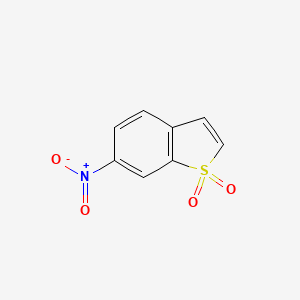

Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) is a small-molecule inhibitor targeting the signal transducer and activator of transcription 3 (STAT3). It disrupts STAT3 activation by binding to its Src homology 2 (SH2) domain, preventing phosphorylation, dimerization, and nuclear translocation . This compound exhibits potent antitumor activity in various cancers, including nasopharyngeal carcinoma (NPC), chronic lymphocytic leukemia (CLL), and glioblastoma, by inducing apoptosis and enhancing chemosensitivity/radiosensitivity . Notably, this compound also exhibits STAT3-independent effects, such as reducing histone acetylation and modulating gene expression, indicating polypharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stattic is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the preparation of intermediate compounds, which are then subjected to further reactions to yield this compound. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Stattic undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different properties .

Scientific Research Applications

Key Applications

-

Cancer Therapy

- Head and Neck Squamous Cell Carcinoma (HNSCC) : Stattic has been shown to enhance radiosensitivity in HNSCC models. Pre-treatment with this compound significantly reduced tumor growth when combined with radiation therapy, indicating its potential as an adjunct treatment in HNSCC management .

- T-Cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, this compound effectively reduced cell viability and induced apoptosis. A study demonstrated that this compound inhibited tumor growth in xenograft models, suggesting its promise as a therapeutic agent for T-ALL .

- Cervical Cancer : Research indicates that this compound inhibits glutathione reductase activity, leading to increased oxidative stress and subsequent cancer cell death. This mechanism was independent of STAT3 signaling, highlighting a novel application for this compound in cervical cancer treatment .

- Nephroprotection

Table 1: Efficacy of this compound in Various Cancer Models

| Cancer Type | IC50 (µM) | Mechanism of Action | Model Type |

|---|---|---|---|

| Head and Neck Squamous Cell | 2.562 | Inhibition of STAT3-mediated survival | Xenograft mouse model |

| T-Cell Acute Lymphoblastic | 3.188 | Induction of apoptosis via STAT3 inhibition | Xenograft mouse model |

| Cervical Cancer | N/A | Inhibition of glutathione reductase | In vitro cell lines |

Table 2: Clinical Observations from Nephroprotection Studies

| Study Focus | Outcome | Dosage |

|---|---|---|

| Cisplatin-Induced AKI | Reduced proteinuria and creatinine | 50 mg/kg p.o., 5 days/week |

| General Renal Function | Amelioration of renal dysfunction | N/A |

Case Studies

- Enhancing Radiosensitivity in HNSCC :

- Therapeutic Potential in T-ALL :

- Mechanistic Insights in Cervical Cancer :

Mechanism of Action

Stattic exerts its effects by selectively inhibiting the activation, dimerization, and nuclear translocation of STAT3. It binds to the SH2 domain of STAT3, preventing the binding of tyrosine-phosphorylated peptide motifs. This inhibition blocks the downstream signaling pathways mediated by STAT3, leading to increased apoptosis in STAT3-dependent cancer cells .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Stattic’s nitro group and α,β-unsaturated ketone structure enable covalent interactions (e.g., Michael addition) with nucleophilic residues in STAT3’s SH2 domain, a mechanism distinct from peptidomimetic inhibitors like STX-0119 or natural compounds like curcumin . For example:

- Thiopyrimidine/Chalcone Hybrids (5e, 5h) : These dual STAT3/STAT5 inhibitors exhibit higher specificity and potency than this compound. Compound 5h shows IC₅₀ values of 3.19 ng/mL (STAT3) and 2.28 ng/mL (STAT5), outperforming this compound (4.90 ng/mL and 9.43 ng/mL, respectively) .

- Cucurbitacins (Q, E): Natural triterpenoids with higher STAT3 binding affinity (score: 9.08 for cucurbitacin Q vs. 4.65 for this compound) but broader off-target effects due to binding multiple STAT isoforms .

- STX-0119 : A synthetic STAT3 inhibitor that, like this compound, blocks STAT1/2/3 activity but also inhibits IRF1 and pro-inflammatory cytokines (e.g., CXCL10) at lower concentrations (2.5 µM vs. This compound’s 6.25 µM) .

Selectivity and Cross-Reactivity

While initially reported as STAT3-specific, this compound inhibits STAT1 and STAT2 with comparable efficacy due to conserved SH2 domains across STAT isoforms . In contrast:

- S3I-201.1066 : A synthetic inhibitor with higher STAT3 binding affinity (score: 7.21) but significant cross-reactivity with STAT5B (score: 9.71) .

- Curcumin : A natural compound with lower binding affinity (score: 7.89) but broader anti-inflammatory and epigenetic effects (e.g., inhibition of p300/CBP histone acetyltransferases) .

Functional Outcomes in Disease Models

- Cancer Chemosensitization: this compound enhances cisplatin sensitivity in NPC cells , while thiopyrimidine hybrids (5e, 5h) show superior efficacy in hepatocellular carcinoma by dual STAT3/STAT5 inhibition . STX-0119 and this compound both inhibit IFN-α-induced STAT1/2/3 phosphorylation, but STX-0119 more effectively suppresses pro-atherogenic gene expression in cardiovascular disease models .

- Immune Modulation: this compound reverses IL-19-induced chemoresistance in pancreatic cancer by blocking STAT3-mediated stemness .

Off-Target Effects

This compound reduces histone H3/H4 acetylation independently of STAT3, a feature absent in most STAT inhibitors. For example:

- Romidepsin : An HDAC inhibitor whose effects on histone acetylation are counteracted by this compound in breast cancer cells .

Data Tables

Table 1: Binding Affinity Scores of STAT3 Inhibitors

| Compound | STAT3 Binding Score | STAT5 Binding Score | Key Feature |

|---|---|---|---|

| This compound | 4.65 | 9.43 | Broad STAT inhibition |

| Cucurbitacin Q | 9.08 | N/A | High affinity, low specificity |

| S3I-201.1066 | 7.21 | 9.71 | Cross-reactive with STAT5B |

| Thiopyrimidine 5h | 3.19 | 2.28 | Dual STAT3/STAT5 inhibition |

Data derived from virtual docking studies .

Table 2: Functional Comparison in Disease Models

Key Research Findings and Contradictions

- Specificity Debate : Early studies claimed this compound’s STAT3 specificity , but recent evidence shows it equally inhibits STAT1/2 via conserved SH2 domains .

Biological Activity

Stattic is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and apoptosis, and potential therapeutic applications.

This compound exerts its effects primarily by binding to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation at tyrosine 705 (Y705). This inhibition prevents STAT3 dimerization and nuclear translocation, which are critical for its transcriptional activity. The following table summarizes the key mechanisms through which this compound impacts cellular processes:

1. Pancreatic Cancer

A study demonstrated that this compound significantly inhibited the proliferation of pancreatic cancer cells (PCCs) in a dose- and time-dependent manner. The treatment led to:

- G1 Phase Arrest: Flow cytometry showed an increase in cells arrested at the G1 phase, correlating with decreased Ki67 expression .

- Mitochondrial Apoptosis: Increased levels of Bax and cytochrome C, coupled with decreased Bcl-2 expression, indicated that this compound induces apoptosis through a mitochondrial pathway .

2. T-cell Acute Lymphoblastic Leukemia (T-ALL)

In T-ALL models using CCRF-CEM and Jurkat cells:

- Cytotoxicity: this compound reduced cell viability with IC50 values of 3.188 µM for CCRF-CEM and 4.89 µM for Jurkat cells after 24 hours .

- Induction of Autophagy: The treatment resulted in increased levels of LC3B, suggesting that this compound also promotes autophagic processes alongside apoptosis .

3. Head and Neck Squamous Cell Carcinoma (HNSCC)

In a xenograft model:

- Tumor Growth Inhibition: Treatment with this compound (50 mg/kg) significantly inhibited tumor growth when combined with radiotherapy .

- Enhanced Radiosensitivity: Apoptosis was markedly increased in tumors treated with both this compound and radiation compared to controls, indicating potential as a radiosensitizer .

Additional Findings

Recent studies have suggested novel roles for this compound beyond STAT3 inhibition:

- STAT3-independent Effects: In cervical cancer cells, this compound was shown to induce cell death through reactive oxygen species (ROS) pathways independent of STAT3 signaling .

- Renal Protection: In models of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects against renal dysfunction, highlighting its potential in mitigating chemotherapy-related side effects .

Properties

IUPAC Name |

6-nitro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-9(11)7-2-1-6-3-4-14(12,13)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRGOUHITGRLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381575 | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-44-9 | |

| Record name | Stattic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitrobenzo[b]thiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.